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Compound of Interest

Compound Name: cis-2-tert-Butylcyclohexanol

Cat. No.: B1618334

This guide provides a comprehensive overview of the key spectroscopic data for cis-2-tert-
Butylcyclohexanol (CAS No: 7214-18-8), a valuable compound for researchers and
professionals in drug development and chemical synthesis.[1][2] The document details
expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) data, Mass Spectrometry (MS)
fragmentation analysis, and the detailed experimental protocols for acquiring such spectra.

Molecular Structure and Properties

e Molecular Formula: C10H200[1][3]

» Molecular Weight: 156.27 g/mol [3]

e Structure:

Image Source: PubChem CID 81634[2]

Spectroscopic Data Presentation
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While comprehensive, experimentally verified peak lists for cis-2-tert-Butylcyclohexanol are

not readily available in all public databases, the following tables summarize the expected and

known spectroscopic data based on its chemical structure and data from analogous

compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected *H NMR Data (Solvent: CDCls)

Chemical Shift (9,

Multiplicity Number of Protons  Assignment
ppm)
) H-C1 (Proton on

~38-4.1 Multiplet 1H )
carbon with -OH)
Cyclohexane ring

~1.0-2.0 Multiplet 9H protons (H-C2 to H-
C6)
-C(CHs)s (tert-Butyl

~0.9 Singlet 9H (CHa)s ( Y
protons)

Variable Broad Singlet 1H -OH

Expected 3C NMR Data (Solvent: CDCIs)
Chemical Shift (0, ppm) Assignment

~65-75 C1 (Carbon with -OH)

~45-55 C2 (Carbon with tert-Butyl group)

~32-34 Quaternary Carbon of tert-Butyl

~ 27 -28 Methyl Carbons of tert-Butyl

~20-40 C3, C4, C5, C6 (Cyclohexane ring carbons)

Infrared (IR) Spectroscopy
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Characteristic IR Absorption Bands

Wavenumber (cm~?) Functional Group Description of Band
~ 3600 - 3200 O-H stretch Strong, Broad

~ 2960 - 2850 C-H stretch (sp?) Strong, Sharp

~ 1470 - 1450 C-H bend Medium

~ 1100 - 1000 C-O stretch Strong

Mass Spectrometry (MS)

The mass spectrum is characterized by the molecular ion peak and distinct fragmentation

patterns resulting from the loss of the tert-butyl group and water.

Key Mass Spectrometry Data

m/z (Mass-to-Charge

. lon Notes
Ratio)
156 [M]* Molecular lon Peak[3]
138 [M - H20]* Loss of water
99 [M - CaHo]* Loss of the tert-butyl group
tert-Butyl cation (often the
57 [CaHo]*

base peak)

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like cis-2-tert-Butylcyclohexanol.
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Caption: General workflow for spectroscopic analysis of chemical compounds.

Experimental Protocols

The following are detailed methodologies for acquiring NMR, IR, and MS spectra for cis-2-tert-
Butylcyclohexanol.

NMR Spectroscopy Protocol

e Sample Preparation:
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o Accurately weigh 5-25 mg of cis-2-tert-Butylcyclohexanol for tH NMR or 50-100 mg for
13C NMR.

o Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.qg.,
Chloroform-d, CDCIs) in a clean, dry vial.

o Ensure the sample is fully dissolved. If particulates are present, filter the solution through a
small plug of cotton or glass wool in a Pasteur pipette directly into a standard 5 mm NMR
tube.

o Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical
shift calibration if the solvent peak is not used as a reference.

e Instrument Setup and Data Acquisition:

[¢]

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
o Lock the spectrometer onto the deuterium signal of the solvent.

o Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical
peaks.

o Set the appropriate acquisition parameters for *H or 13C NMR, including the pulse width
(typically a 90° pulse), spectral width, acquisition time, and relaxation delay.

o Acquire the Free Induction Decay (FID) data. For 33C NMR, a larger number of scans will
be necessary to achieve an adequate signal-to-noise ratio.

» Data Processing:

o Apply a Fourier transform to the FID to convert the time-domain data into the frequency-
domain spectrum.

o Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

o Perform a baseline correction to obtain a flat baseline.
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o Calibrate the chemical shift axis by setting the reference peak (TMS or residual solvent
peak) to its known value (e.g., 0.00 ppm for TMS).

o Integrate the peaks in the *H NMR spectrum to determine the relative number of protons
corresponding to each signal.

IR Spectroscopy Protocol (Attenuated Total Reflectance
- ATR)

e Sample Preparation:

o Since cis-2-tert-Butylcyclohexanol is a solid at room temperature, a small amount of the
powdered sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

o Position the pressure arm over the sample and apply consistent pressure to ensure good
contact between the sample and the crystal.

e Instrument Setup and Data Acquisition:

o Collect a background spectrum of the empty, clean ATR crystal. This is crucial to subtract
any atmospheric (COz, H20) or instrumental absorbances.

o Collect the sample spectrum. The instrument passes a beam of infrared light through the
crystal, which reflects internally and penetrates a short distance into the sample.

o The typical scanning range is from 4000 cm~* to 400 cm™1.
» Data Processing:

o The instrument's software automatically ratios the sample spectrum against the
background spectrum to generate the final absorbance or transmittance spectrum.

o Label the significant peaks corresponding to the key functional groups present in the
molecule.

Mass Spectrometry Protocol (Electron lonization - El)

e Sample Preparation:
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o Prepare a dilute solution of the sample (approximately 10-100 pg/mL) in a volatile organic
solvent, such as methanol or acetonitrile.

o Ensure no solid particles are present in the solution to avoid blockages in the instrument's
sample introduction system.

e Instrument Setup and Data Acquisition:

o The sample is introduced into the mass spectrometer, often via direct infusion or coupled
with a gas chromatograph (GC-MS) for separation from any impurities.

o In the ion source, the sample molecules are vaporized and then bombarded with a high-
energy electron beam (typically 70 eV for El).[4] This process ejects an electron from the
molecule, forming a positively charged radical ion known as the molecular ion ([M]*).

o The high energy of electron impact also causes the molecular ion to fragment into smaller,
charged species and neutral radicals.[4]

o Mass Analysis and Detection:

o The generated ions are accelerated by an electric field into the mass analyzer (e.g., a
guadrupole or time-of-flight analyzer).

o The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

o The separated ions are detected, and their abundance is recorded, generating a mass
spectrum that plots relative abundance versus the m/z ratio.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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